molecular formula C4H3Cl2NO2S2 B13533738 3,4-Dichlorothiophene-2-sulfonamide

3,4-Dichlorothiophene-2-sulfonamide

Cat. No.: B13533738
M. Wt: 232.1 g/mol
InChI Key: MSOITIYVJQQFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichlorothiophene-2-sulfonamide typically involves the chlorination of thiophene followed by sulfonation and subsequent amination. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorothiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfoxides, and various substituted thiophene derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3,4-Dichlorothiophene-2-sulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity and leading to various physiological effects . The thiophene ring and chlorine atoms contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichlorothiophene-2-sulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atoms and the sulfonamide group contribute to its distinct properties and applications .

Properties

Molecular Formula

C4H3Cl2NO2S2

Molecular Weight

232.1 g/mol

IUPAC Name

3,4-dichlorothiophene-2-sulfonamide

InChI

InChI=1S/C4H3Cl2NO2S2/c5-2-1-10-4(3(2)6)11(7,8)9/h1H,(H2,7,8,9)

InChI Key

MSOITIYVJQQFCF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(S1)S(=O)(=O)N)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.